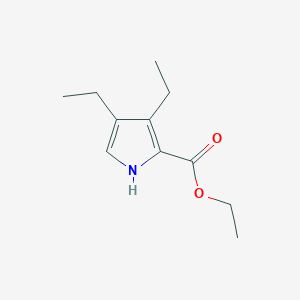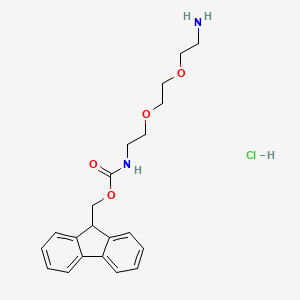
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 97336-41-9 . It has a molecular weight of 195.26 and its IUPAC name is this compound . The compound is stored in a dry, sealed environment at 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO2/c1-4-8-7-12-10 (9 (8)5-2)11 (13)14-6-3/h7,12H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.26 . It is a liquid at room temperature . The compound is stored in a dry, sealed environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is utilized in the synthesis of various pyrrole derivatives. For instance, a study by Law et al. (1984) describes a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which involves the reaction of 2H-azirines with enamines. This process yields 2,3- and 3,4-dihydropyrroles, ultimately producing pyrrole derivatives like this compound (Law et al., 1984).
Applications in Organic Chemistry
- The compound has been used in the synthesis of chiral bipyrroles. Skowronek and Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This process is significant for the synthesis of chiral compounds, highlighting the importance of this compound in organic synthesis (Skowronek & Lightner, 2003).
Solvent-Free Synthesis
- Khajuria et al. (2013) utilized this compound in a solvent-free synthesis method. This approach, using microwave irradiation, is environmentally friendly and highlights the versatility of this compound in sustainable chemistry (Khajuria, Saini, & Kapoor, 2013).
Structural Analyses
- Research by Singh et al. (2013) involves the structural and spectral analyses of derivatives of this compound. This study contributes to a deeper understanding of the molecular properties and potential applications of these compounds (Singh et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-8-7-12-10(9(8)5-2)11(13)14-6-3/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUZPHYOCYYXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376294 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97336-41-9 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)





![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)






